2'-Deoxy-2'-fluorothymidine

Übersicht

Beschreibung

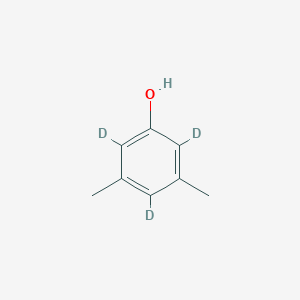

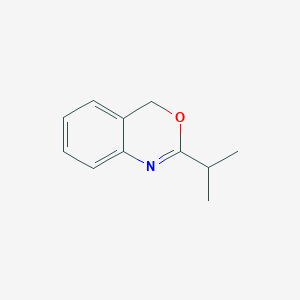

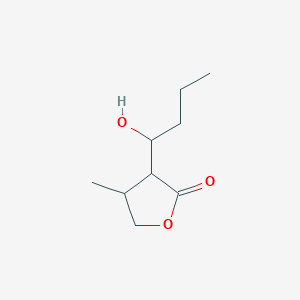

2’-Deoxy-2’-fluorothymidine (FT) is a bioisostere of both thymidine (TdR), in which F replaces H at C-2’ in the ribosyl configuration, and methyluridine, in which F replaces OH at C-2’ in the ribosyl configuration . It belongs to the thymidine (TdR) and methyluridine isozymes and is a highly selective substrate for thymidine kinase type 2 (TK2) .

Synthesis Analysis

The synthesis and conformational analysis of a 2’,3’-dideoxy-2’,3’-difluoro and a 2’-deoxy-2’-fluoro uridine derivative provide an insight into the reaction mechanism . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighboring-group participation mechanism .

Physical And Chemical Properties Analysis

The molecular formula of 2’-Deoxy-2’-fluorothymidine is C10H13FN2O5, and its molecular weight is 260.22 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, a Rotatable Bond Count of 2, and a Topological Polar Surface Area of 99.1 Ų .

Wissenschaftliche Forschungsanwendungen

Application in Gene Therapy

Specific Scientific Field

Summary of the Application

2’-Deoxy-2’-fluorothymidine, also known as [18F]FT, is used as a substrate for the Herpes simplex thymidine kinase (HSV-TK) reporter gene in gene therapy . It is highly selective for HSV-TK relative to mammalian TK, making it of interest as a gene therapy reporter probe .

Methods of Application

[18F]FT is prepared via the SN2 displacement of nosyl on 3-tert-butoxycarbonyl-1-(3’,5’-di-O-benzoyl-2’-O-p-nitrophenylsulfonyl- β-D-arabinofuranosyl)thymine by [18F]fluoride anion, followed by deprotection .

Results or Outcomes

The synthesis and purification times of 60 ± 5 min afforded overall recovered radiochemical yields averaging 5.5 ± 1.9 % .

Application in Tumor Imaging

Specific Scientific Field

Summary of the Application

2’-Deoxy-2’-fluorothymidine, also known as [18F]FDM, is an 18F-labeled mannose derivative and a stereoisomer of 18F-FDG . It has been demonstrated to accumulate in tumors to the same extent as 18F-FDG, with less uptake in the brain and faster clearance from the blood .

Methods of Application

[18F]FDM is synthesized by radiofluorination of a precursor with 18F-KF/Kryptofix222, followed by removal of the protecting groups with an acid .

Results or Outcomes

[18F]FDM injected into tumor-bearing rats showed greater uptake in tumors (2.17 ± 0.32 percentage injected dose per gram [%ID/g]) than in the brain (1.42 ± 0.10 %ID/g) at 60 min after injection . PET studies also revealed the tumor uptake of [18F]FDM (quasi–standardized uptake value, 2.83 ± 0.22) to be the same as that of 18F-FDG (2.40 ± 0.30), but the brain uptake of [18F]FDM (1.89 ± 0.13) was ≈30% lower than that of 18F-FDG (2.63 ± 0.26) .

Application in Cell Proliferation Markers

Specific Scientific Field

Summary of the Application

Radiolabelled nucleosides like 2’-Deoxy-2’-fluorothymidine have potential applications as cell proliferation markers . They can be used to track the rate of cell division, which is crucial in understanding various biological processes and diseases .

Methods of Application

2’-Deoxy-2’-fluorothymidine is prepared via the SN2 displacement of nosyl on 3-tert-butoxycarbonyl-1-(3’,5’-di-O-benzoyl-2’-O-p-nitrophenylsulfonyl- β-D-arabinofuranosyl)thymine by [18F]fluoride anion, followed by deprotection .

Results or Outcomes

Application in Brain Tumor Imaging

Specific Scientific Field

Summary of the Application

2’-Deoxy-2’-fluorothymidine, also known as [18F]FDM, has been demonstrated to accumulate in tumors to the same extent as 18F-FDG, with less uptake in the brain and faster clearance from the blood . This makes it potentially useful for imaging brain tumors .

Results or Outcomes

PET studies revealed the tumor uptake of [18F]FDM (quasi–standardized uptake value, 2.83 ± 0.22) to be the same as that of 18F-FDG (2.40 ± 0.30), but the brain uptake of [18F]FDM (1.89 ± 0.13) was ≈30% lower than that of 18F-FDG (2.63 ± 0.26) .

Application in Transgene Imaging

Specific Scientific Field

Summary of the Application

2’-Deoxy-2’-fluorothymidine, also known as [18F]FT, is highly-selective for Herpes simplex thymidine kinase (HSV-TK) relative to mammalian TK and is therefore of interest as a gene therapy reporter probe .

Methods of Application

[18F]FT was prepared via the SN2 displacement of nosyl on 3-tert-butoxycarbonyl-1-(3,5-di-O-benzoyl-2-O-p-nitrophenylsulfonyl- β-D-arabinofuranosyl)thymine by [18F]fluoride anion, followed by deprotection .

Results or Outcomes

Application in PET Tumor Imaging

Specific Scientific Field

Summary of the Application

2’-Deoxy-2’-fluorothymidine, also known as [18F]FDM, has almost the same potential as 18F-FDG for PET tumor imaging, with better advantages with regard to the imaging of brain tumors .

Safety And Hazards

When handling 2’-Deoxy-2’-fluorothymidine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924276 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluorothymidine | |

CAS RN |

122799-38-6 | |

| Record name | 2'-Fluorothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122799386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)